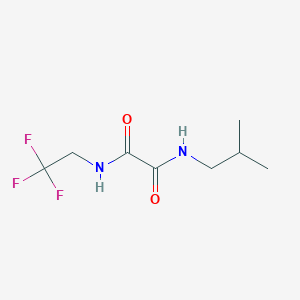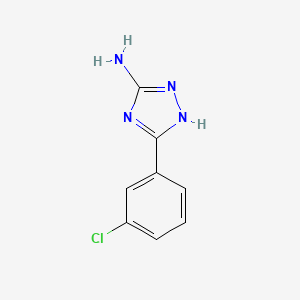![molecular formula C12H10ClNO2 B2968838 [2-(4-Chlorophenoxy)pyridin-3-yl]methanol CAS No. 338413-59-5](/img/structure/B2968838.png)
[2-(4-Chlorophenoxy)pyridin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(4-Chlorophenoxy)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C12H10ClNO2 . It has a molecular weight of 235.67 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H10ClNO2/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-7,15H,8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 235.67 .Applications De Recherche Scientifique
Biocatalytic Synthesis
One significant application of this compound involves its synthesis through biocatalytic processes. A study demonstrated the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system using recombinant Escherichia coli. This approach offered a green, economical, and efficient synthesis method, achieving high yields and enantiomeric excess in a significantly reduced reaction time compared to traditional methods (Chen et al., 2021).
Chiral Intermediate Production
Another research highlighted the production of a chiral intermediate of Betahistine, where carbonyl reductase-producing microorganisms were isolated for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to S-(4-Chlorophenyl)-(pyridin-2-yl)methanol. The study presented a novel microbial catalyzed process in an aqueous two-phase system, improving substrate tolerance and biocompatibility, which is crucial for pharmaceutical applications (Ni et al., 2012).
Catalytic Oligomerization and Molecular Structures
Research on nickel complexes with pyridine-based ligands, including those similar in structure to [2-(4-Chlorophenoxy)pyridin-3-yl]methanol, explored their synthesis, structures, and application in catalytic oligomerization of ethylene. These studies provide insights into the versatile roles of pyridine derivatives in catalysis and molecular architecture (Kermagoret & Braunstein, 2008).
Enantioselective Synthesis and Molecular Docking
Further investigations have delved into the enantioselective synthesis of malonate esters to nitroolefins organocatalyzed by diaryl-2-pyrrolidinemethanols, demonstrating the synthetic versatility of pyridine derivatives in producing enantiopure compounds with potential applications in medicinal chemistry. Moreover, molecular docking and antimicrobial activity studies on similar compounds elucidate their potential in drug discovery and development (Lattanzi, 2006).
Propriétés
IUPAC Name |
[2-(4-chlorophenoxy)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHSTJZNSSFBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,5,6,7-Tetrahydroisoxazolo[5,4-C]pyridine hcl](/img/structure/B2968756.png)

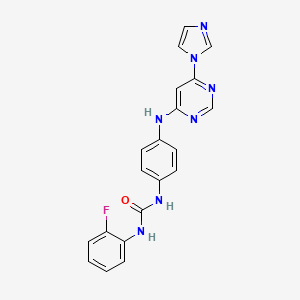
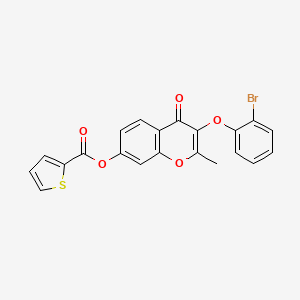
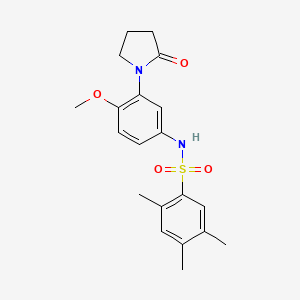
![4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2968767.png)
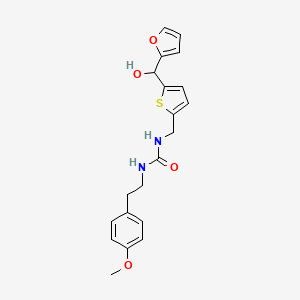
![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2968770.png)
![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea](/img/structure/B2968772.png)
![3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine](/img/structure/B2968773.png)
![2-[3-(Phenylmethoxycarbonylamino)phenoxy]propanoic acid](/img/structure/B2968774.png)

